molecular formula C8H6ClNO B068557 3-Chloro-4-hydroxy-5-methylbenzonitrile CAS No. 173900-45-3

3-Chloro-4-hydroxy-5-methylbenzonitrile

Cat. No. B068557
M. Wt: 167.59 g/mol
InChI Key: LCZDCHYPSLUZID-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxy-5-methylbenzonitrile is a chemical compound with the molecular formula C8H6ClNO. It has a molecular weight of 167.59 . This compound is used in various research and industrial applications .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-hydroxy-5-methylbenzonitrile consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a methyl group at positions 3, 4, and 5 respectively. The benzene ring also carries a nitrile group .

Scientific Research Applications

Photochemical Properties and Reactions

Research by Bonnichon et al. (1999) explored the photochemistry of substituted 4-halogenophenols, including the effects of CN substituents on their behavior in aqueous solutions. This study, using transient absorption spectroscopy and product analysis, detected and identified transient species converted into various photoproducts, highlighting the influence of CN substitution on photochemical reactions. These findings suggest that compounds like 3-Chloro-4-hydroxy-5-methylbenzonitrile could be of interest in studies investigating photochemical processes and the design of photo-responsive materials (Bonnichon, Grabner, Guyot, & Richard, 1999).

Chemical Synthesis and Modification

A study by Zheng et al. (2009) reported on an improved synthesis method for derivatives of isoquinolin-3-ol, starting from similar benzonitrile compounds. This research demonstrates the potential for chemical modifications and syntheses involving halogenated benzonitriles, suggesting that 3-Chloro-4-hydroxy-5-methylbenzonitrile could serve as a precursor or intermediate in the synthesis of complex organic compounds (Zheng, Wang, Scola, & D'Andrea, 2009).

Nucleophilic Substitution Reactions

Guo et al. (2008) explored the reactivity of meta-halo-3-methylbenzonitrile derivatives towards aromatic nucleophilic substitution, incorporating a microwave system in their synthesis method. Their findings on the reactivity and substitution yields of different halogenated precursors underline the potential utility of halogenated benzonitriles like 3-Chloro-4-hydroxy-5-methylbenzonitrile in nucleophilic substitution reactions, which are foundational in organic synthesis and medicinal chemistry (Guo, Alagille, Tamagnan, Price, & Baldwin, 2008).

Corrosion Inhibition

Research on 2-aminobenzene-1,3-dicarbonitriles by Verma, Quraishi, and Singh (2015) investigated their effectiveness as corrosion inhibitors on mild steel, revealing that such compounds can significantly reduce corrosion in acidic environments. This suggests that structurally similar compounds, potentially including 3-Chloro-4-hydroxy-5-methylbenzonitrile, could have applications in corrosion protection, highlighting the importance of understanding the chemical properties and interactions of halogenated benzonitriles (Verma, Quraishi, & Singh, 2015).

Safety And Hazards

Safety information for 3-Chloro-4-hydroxy-5-methylbenzonitrile indicates that it may cause skin irritation, serious eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-chloro-4-hydroxy-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-5-2-6(4-10)3-7(9)8(5)11/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZDCHYPSLUZID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597623
Record name 3-Chloro-4-hydroxy-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-hydroxy-5-methylbenzonitrile

CAS RN

173900-45-3
Record name 3-Chloro-4-hydroxy-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound is prepared from commercially available 2-chloro-6-methyl-phenol in analogy to literature procedures (see 3-ethyl-4-hydroxy-5-methyl-benzonitrile); LC-MS: tR=0.85 min. 1H NMR (CDCl3): δ2.33 (s, 3H), 6.10 (s, 1H), 7.38 (s, 1H), 7.53 (d, J=1.8 Hz, 1H).
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